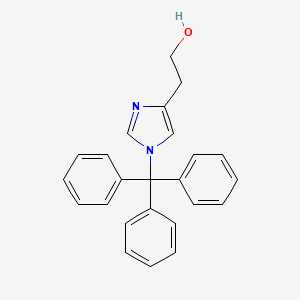![molecular formula C6H4ClN3O B1354830 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one CAS No. 346599-63-1](/img/structure/B1354830.png)
4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one
Übersicht
Beschreibung
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties. It appears as a white crystalline solid .
Synthesis Analysis
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is also described .Molecular Structure Analysis
The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 325.9±22.0 °C at 760 mmHg, and a flash point of 180.7±7.9 °C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
“4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.
Synthesis of Kinase Inhibitors
This compound is particularly useful in the synthesis of kinase inhibitors . Kinase inhibitors are significant in the field of medicine, especially in the treatment of cancer and other diseases.
Inhibitors of P21-Activated Kinase 4
Research has shown that derivatives of “7H-pyrrolo[2,3-d]pyrimidine”, a similar compound to “4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one”, can act as competitive inhibitors of P21-Activated Kinase 4 (PAK4) . PAK4 is a protein kinase implicated in cancer and other diseases.
Molecular Dynamics Simulations
The compound and its derivatives have been studied using molecular dynamics simulations . These simulations help in understanding the binding modes and inhibitory mechanisms of these compounds.
Binding Free Energy Calculations
In addition to molecular dynamics simulations, binding free energy calculations have also been used to study this compound . These calculations provide insights into the energy changes associated with the binding of the compound to other molecules, which is crucial in drug design.
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. Phosphorylation alters the function of the target molecule, often resulting in a functional change that can impact various cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one interacts with its kinase targets by binding to the ATP-binding pocket, inhibiting the kinase’s activity . This inhibition prevents the phosphorylation process, leading to changes in the function of the target molecule .
Biochemical Pathways
The inhibition of kinase activity by 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one affects multiple biochemical pathways. These pathways often involve signal transduction processes that regulate cell growth, division, and survival . By inhibiting kinase activity, this compound can disrupt these processes, potentially leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one’s action primarily involve the inhibition of kinase activity. This inhibition can lead to the disruption of various cellular processes, potentially resulting in the inhibition of cell growth and proliferation . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Action Environment
The action, efficacy, and stability of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one can be influenced by various environmental factors. For instance, the compound exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) . Additionally, it is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Eigenschaften
IUPAC Name |
4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-3-1-4(11)10-6(3)9-2-8-5/h2H,1H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYYNMRPXEIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477471 | |
| Record name | 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346599-63-1 | |
| Record name | 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346599-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

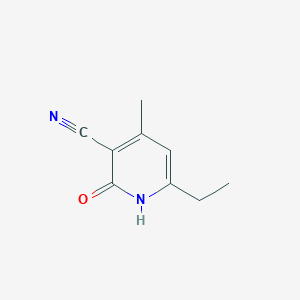
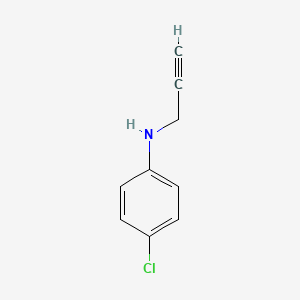
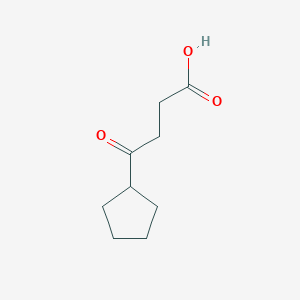

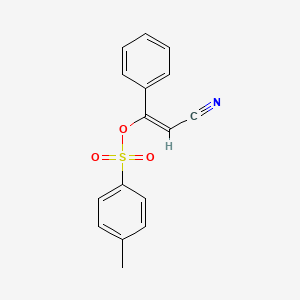
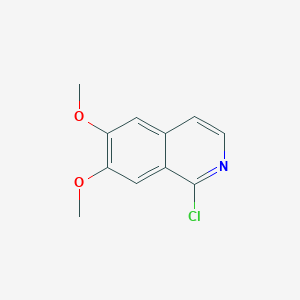
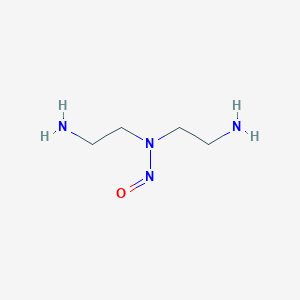


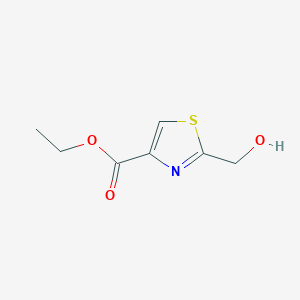
![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)

